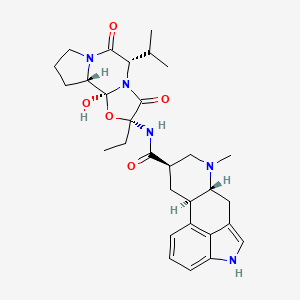

Dihydroergonine

CAS No.: 35167-84-1

Cat. No.: VC1676185

Molecular Formula: C30H39N5O5

Molecular Weight: 549.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35167-84-1 |

|---|---|

| Molecular Formula | C30H39N5O5 |

| Molecular Weight | 549.7 g/mol |

| IUPAC Name | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

| Standard InChI | InChI=1S/C30H39N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36)/t18-,20-,22-,23+,25+,29-,30+/m1/s1 |

| Standard InChI Key | QKMRPKVJXKAXHL-OLNIQZLRSA-N |

| Isomeric SMILES | CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C |

| SMILES | CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C |

| Canonical SMILES | CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C |

Introduction

Chemical Structure and Pharmacological Profile

DHE is structurally derived from ergotamine, with modifications that enhance selectivity for serotonin (5-HT) receptors and reduce peripheral vasoconstrictive effects . Its structure includes:

-

Lysergic acid moiety: Contributes to receptor binding affinity.

-

Tripeptide side chain: Enhances metabolic stability and receptor specificity.

Key Pharmacological Properties

Unlike ergotamine tartrate (ET), DHE exhibits lower peripheral vasoconstrictive potency, reducing risks of ischemia . Its broad receptor binding profile enables efficacy in migraine subsets resistant to triptans, particularly in cases with allodynia or prolonged attacks .

Mechanisms of Action

DHE’s therapeutic effects stem from its dual central and peripheral actions:

-

Central Antimigraine Effects:

-

5-HT₁B/1D/1F Agonism: Inhibits trigeminal nociceptive signaling.

-

Dopaminergic Activity: Modulates nausea and vomiting pathways.

-

-

Peripheral Actions:

Receptor Binding Kinetics

DHE dissociates slowly from 5-HT₁B/1D receptors (half-lives: 1.38 h and 1.28 h, respectively), contrasting with sumatriptan’s rapid dissociation (0.17 h and 0.09 h) . This prolonged receptor occupancy may explain its efficacy in sustained migraine attacks.

Clinical Efficacy in Migraine Management

DHE’s efficacy varies by administration route and migraine phenotype:

| Route | 2-Hour Pain Relief Rate | Nausea Incidence | Key Advantages |

|---|---|---|---|

| IV | 60–75% | 30–50% | Rapid onset; ideal for status migrainosus |

| IM/SC | 50–70% | 10–20% | Self-administerable; fewer AEs |

| Nasal Spray | 30–40% | 5–10% | Non-invasive; variable bioavailability |

Critical Findings:

-

Late-Phase Efficacy: Superior to triptans in attacks with allodynia or prolonged duration .

-

Triptan Non-Responders: DHE’s broad receptor profile offers rescue therapy .

-

Medication Overuse Headache: Effective in withdrawal protocols when combined with antiemetics .

| Adverse Event | Incidence (IV) | Mitigation Strategies |

|---|---|---|

| Nausea | 30–50% | Pretreatment with prochlorperazine or metoclopramide |

| Vasospastic Events | Rare | Contraindicated in uncontrolled hypertension or coronary artery disease |

Key Safety Data:

-

Nausea Correlation: Linked to Cₘₐₓ > 2500 pg/mL; minimized with controlled dosing .

-

Medication-Overuse Headache: Lower risk than ergotamine tartrate .

Emerging Formulations and Research Frontiers

Recent efforts focus on optimizing bioavailability and reducing dosing frequency:

| Formulation | Bioavailability | Challenges |

|---|---|---|

| Nasal Spray | 32% | High variability; nasal irritation |

| Pulmonary Inhalation | Under investigation | Requires device training |

| Subcutaneous Autoinjectors | 100% | Patient compliance; needle anxiety |

Pharmacokinetic Targets:

Comparative Analysis with Triptans

| Parameter | DHE | Sumatriptan |

|---|---|---|

| Receptor Profile | 5-HT₁B/1D/1F + others | 5-HT₁B/1D |

| Dissociation Half-life | 1.2–1.4 h | 0.1–0.2 h |

| Efficacy in Allodynia | Superior | Limited |

| Nausea Incidence | 30–50% (IV) | 15–25% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume